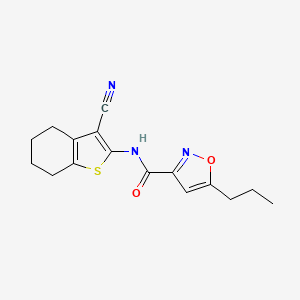

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-propyl-3-isoxazolecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions, including direct acylation reactions and cycloadditions, to introduce various functional groups and form the desired scaffold. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides demonstrated direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile, revealing insights into similar synthesis pathways that could be adapted for the target compound (Younes et al., 2020).

Molecular Structure Analysis

Molecular structure characterization often involves X-ray crystallography, NMR, and mass spectrometry. The solid-state properties of similar compounds have been revealed by X-ray single crystallography, showcasing the potential for detailed structural analysis of our compound of interest (Younes et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of related structures, such as reactions with arylidenemalononitriles and α,β-acetylenic esters, indicates a broad range of potential chemical transformations for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-propyl-3-isoxazolecarboxamide. These reactions can lead to various derivatives with different chemical and physical properties (Youssef, 2009).

Applications De Recherche Scientifique

Colorimetric Sensing

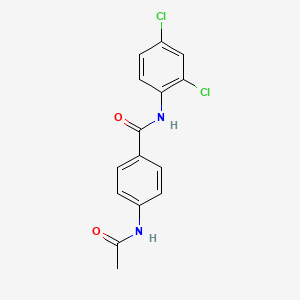

A series of benzamide derivatives, including ones structurally related to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-propyl-3-isoxazolecarboxamide, were synthesized and studied for their solid-state properties and hydrogen bonding interactions. One of the compounds demonstrated significant colorimetric sensing capabilities, particularly for fluoride anion detection, through a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).

Synthesis of Benzothiazol-2-yl-amides

N-benzothiazol-2-yl-amides, sharing a similar molecular framework, were synthesized using a copper-catalyzed intramolecular cyclization process. This synthesis method demonstrates the versatility and potential of such compounds in various chemical transformations (Wang et al., 2008).

Electrochemical Synthesis

A metal- and reagent-free method was developed for synthesizing benzothiazoles and thiazolopyridines, which are prevalent in pharmaceuticals and organic materials. The process involved TEMPO-catalyzed electrolytic C–H thiolation, showcasing an environmentally friendly approach to synthesizing benzothiazole derivatives (Qian et al., 2017).

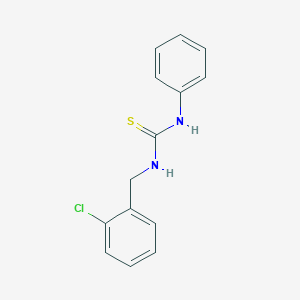

Antimicrobial and Anticancer Properties

Benzothiazole derivatives have been evaluated for their antimicrobial and anticancer activities. For instance, N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides showed promising results in psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screenings. These derivatives demonstrated significant antimicrobial action, along with notable sedative and anti-inflammatory activities (Zablotskaya et al., 2013).

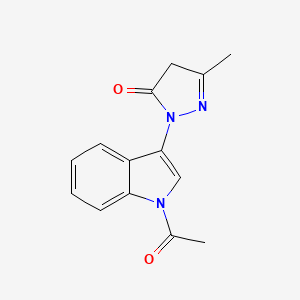

Heterocyclic Synthesis

Benzothiazole derivatives have been utilized in the synthesis of various heterocyclic structures, such as benzothiazine, benzotriazocine, and quinazoline. This illustrates the compound's potential in the development of diverse organic molecules (Fathalla & Pazdera, 2002).

Palladium-Catalyzed Synthesis

Palladium-catalyzed methods have been employed to synthesize N-(2-cyanoaryl)benzamides, indicating the potential for efficient and high-yield synthesis of similar benzothiazole-related compounds (Wu et al., 2014).

Propriétés

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-propyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-2-5-10-8-13(19-21-10)15(20)18-16-12(9-17)11-6-3-4-7-14(11)22-16/h8H,2-7H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPWYUHOWYSEQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NO1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-propyl-1,2-oxazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-nitrodibenzo[b,f]oxepine](/img/structure/B5578644.png)

![7-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5578651.png)

![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5578656.png)

![8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578664.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5578676.png)

![1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5578684.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-2-yl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578693.png)

![1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5578696.png)

![N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5578708.png)

![8-(2,4-difluorobenzoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578712.png)